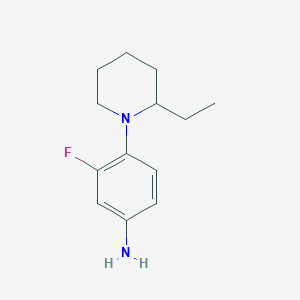

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Description

Propriétés

IUPAC Name |

4-(2-ethylpiperidin-1-yl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOAUFOHKUWRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253860 | |

| Record name | 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094863-26-9 | |

| Record name | 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094863-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination of Piperidin-4-one Derivatives with 3-Fluoroaniline

A well-documented method involves reductive amination of t-butyl-4-oxo-1-piperidine carboxylate with 3-fluoroaniline using sodium triacetoxyborohydride as the reducing agent in 1,2-dichloroethane solvent. The reaction proceeds smoothly at room temperature (~20 °C) over 24 hours, yielding tert-butyl 4-(3-fluorophenylamino) piperidine-1-carboxylate as an intermediate with yields between 75-85%. Subsequent deprotection steps remove the tert-butyl group to furnish 4-(2-ethyl-1-piperidinyl)-3-fluoroaniline (or closely related analogs).

Reaction Conditions Summary:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive amination | 3-fluoroaniline, t-butyl-4-oxo-1-piperidine carboxylate, sodium triacetoxyborohydride, acetic acid, 1,2-dichloroethane, 20 °C, 24 h | 75-85 |

| Deprotection (acidic) | Trifluoroacetic acid, room temperature | 50-95 |

This method is advantageous due to mild conditions and good selectivity for the desired secondary amine.

Rhodium(I)-Catalyzed Dearomatization/Hydrogenation Approach

Another advanced synthetic route utilizes a rhodium(I) complex catalyst in the presence of pinacol borane to facilitate a dearomatization and hydrogenation process. This method allows high diastereoselectivity in the formation of this compound from 2-ethylpiperidine and substituted aniline precursors. The catalytic system promotes the formation of the piperidine ring and the aromatic amine coupling in a single step, enhancing efficiency and yield.

Related Synthetic Routes from Patents

Boronic Acid Intermediate and Suzuki Coupling

A patented three-step synthesis for related fluorinated piperidinyl anilines involves:

Boronic Acid Formation: Treatment of (4-fluoro-benzyl)-carbamic acid tert-butyl ester under boronation conditions to form 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid.

Suzuki Coupling: Reaction of the boronic acid intermediate with 4-halo-pyridine (4-chloro or 4-bromo) under Suzuki coupling conditions to yield (4-fluoro-3-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester.

Selective Hydrogenation: Hydrogenation of the coupled product to obtain the target piperidinyl aniline derivative.

This method highlights the utility of palladium-catalyzed cross-coupling and selective hydrogenation in constructing complex piperidine-aniline frameworks.

Multistep Synthesis Involving Nitration, Reduction, and Coupling

Other processes, such as those used in the preparation of dacomitinib analogs, involve sequential nitration, reduction, ring closure, halogenation, and coupling steps. For example, 3-chloro-4-fluoroaniline derivatives are coupled with piperidine-containing intermediates under basic conditions to yield fluorinated piperidinyl anilines.

Comparative Analysis of Preparation Methods

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Typical Parameters |

|---|---|---|

| 3-Fluoroaniline | Aromatic amine coupling partner | Stoichiometric amounts, 20 °C |

| t-Butyl-4-oxo-1-piperidine carboxylate | Piperidine precursor | 1 equiv, solvent 1,2-dichloroethane |

| Sodium triacetoxyborohydride | Reducing agent for reductive amination | 1.5 equiv, mild acidic conditions |

| Rhodium(I) complex + pinacol borane | Catalyst system for dearomatization/hydrogenation | Catalytic amounts, inert atmosphere |

| Boronation reagents | Formation of boronic acid intermediates | Boronation conditions, inert solvent |

| Suzuki coupling catalysts (Pd-based) | Cross-coupling of boronic acid and halopyridine | Pd catalyst, base, solvent, heat |

| Trifluoroacetic acid | Deprotection of tert-butyl groups | Room temperature, acidic |

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted aniline derivatives with various functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Methyl-1-piperidinyl)-3-fluoroaniline: Similar structure with a methyl group instead of an ethyl group.

4-(2-Ethyl-1-piperidinyl)-3-chloroaniline: Similar structure with a chlorine atom instead of a fluorine atom.

4-(2-Ethyl-1-piperidinyl)-3-bromoaniline: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Activité Biologique

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, a compound with the CAS Number 1094863-26-9, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular structure of this compound consists of a piperidine ring substituted with an ethyl group and a fluorinated aniline moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. For instance, it was tested against breast and lung cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent anticancer properties.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in infectious disease treatment.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been studied, indicating potential applications in treating neurological disorders. In vitro assays revealed modulation of serotonin and dopamine receptors.

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Interaction : The compound may act as a ligand for various receptors, including those involved in cancer signaling pathways.

- Enzyme Inhibition : It has been noted to inhibit specific kinases critical for tumor growth and survival.

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest in cancer cells, contributing to its anticancer effects.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was evaluated against a panel of cancer cell lines. The results showed significant cytotoxicity with an IC50 value of 5 µM against MCF-7 (breast cancer) cells and 8 µM against A549 (lung cancer) cells .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antimicrobial activity .

Data Tables

| Biological Activity | Cell Line/Organism | IC50/MIC Value |

|---|---|---|

| Anticancer (MCF-7) | Breast Cancer | 5 µM |

| Anticancer (A549) | Lung Cancer | 8 µM |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 32 µg/mL |

Q & A

Q. What are the optimal synthetic routes for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves regioselective functionalization of 3-fluoroaniline derivatives. Copper-catalyzed halogenation (e.g., with CuCl₂ at 40°C) can introduce substituents at specific positions, as demonstrated in analogous aniline derivatives . For piperidinyl group incorporation, nucleophilic substitution or reductive amination may be employed. Reaction time and temperature significantly affect yield; for example, 3-fluoroaniline derivatives require 6 hours for 92% yield in chlorination reactions . Steric hindrance from the ethyl-piperidinyl group may necessitate longer reaction times or elevated temperatures. Intermediate characterization via NMR (e.g., Appendix 3a in ) ensures regiochemical fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns and confirms the ethyl-piperidinyl group. For example, ¹H NMR of 4-(dodecylthio)-3-fluoroaniline (Appendix 3a) reveals splitting patterns influenced by fluorine and adjacent substituents .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as shown in geometric isomers of molybdenum complexes with 3-fluoroaniline ligands .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while ion mobility spectrometry (HiKE-IMS) distinguishes gas-phase ion behavior, critical for detecting structural isomers .

Advanced Research Questions

Q. How does the ethyl-piperidinyl substituent influence isomerization dynamics compared to simpler fluoroaniline derivatives?

- Methodological Answer : HiKE-IMS studies on 3-fluoroaniline show that steric and electronic effects alter ion mobility. The ethyl-piperidinyl group likely increases steric bulk, reducing proton affinity and shifting inflection points in mobility spectra (e.g., 3-fluoroaniline requires 400 K at high water concentrations) . Computational modeling (e.g., Molinspiration) can predict logP and steric parameters to quantify these effects . Comparative experiments in air vs. N₂ reveal speciation differences at high E/N ratios, suggesting the substituent impacts clustering reactions with hydronium ions .

Q. What mechanistic insights explain the directing effects of the ethyl-piperidinyl group in electrophilic substitution reactions?

- Methodological Answer : The piperidinyl group’s electron-donating nature activates the aromatic ring, while fluorine’s electron-withdrawing effect directs electrophiles to specific positions. In analogous reactions, 3-fluoroaniline derivatives exhibit meta/para selectivity under CuCl₂ catalysis . Steric hindrance from the ethyl group may further suppress ortho substitution. Kinetic studies (e.g., GC-MS monitoring) and Hammett plots can quantify substituent effects on reaction rates .

Q. How can this compound be detected and quantified in biological matrices?

- Methodological Answer : Headspace SPME-GC-MS is optimal for volatile derivatives. For example, 3-fluoroaniline detection achieves a limit of detection (LOD) of 0.05 μg/mL using SPME pre-concentration, 10× lower than direct analysis . Calibration curves (0–20 μg/mL, R² > 0.99) ensure linear quantitation . Enzyme-linked assays (e.g., β-alanyl aminopeptidase substrates) may also release 3-fluoroaniline as a detectable metabolite, though cross-reactivity requires validation .

Q. What experimental conditions stabilize this compound during storage and reaction?

- Methodological Answer : Stability depends on the drift gas environment. In air, high E/N ratios (>30 Td) favor Peak 1 (protonated monomer), while N₂ promotes Peak 2 (clustered ions) . Storage under inert atmospheres (e.g., N₂) and low temperatures (e.g., –20°C) minimizes degradation. Solubility in chlorinated solvents (e.g., CH₂Cl₂) enhances stability during synthesis, as demonstrated in molybdenum complex preparations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.